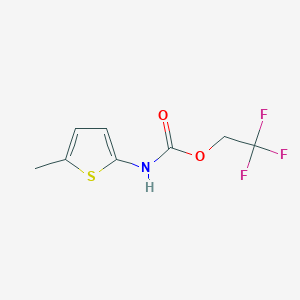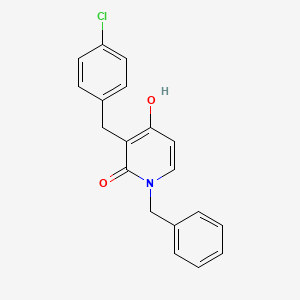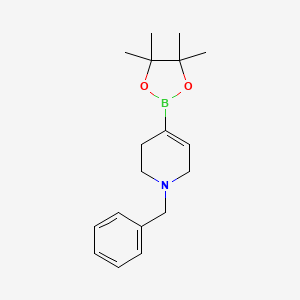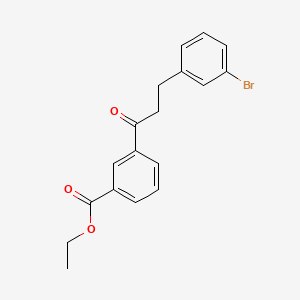![molecular formula C7H10N2O4S B1373756 8-thia-1,3-diazaspiro[4.5]decane-2,4-dione 8,8-dioxide CAS No. 1248977-11-8](/img/structure/B1373756.png)
8-thia-1,3-diazaspiro[4.5]decane-2,4-dione 8,8-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 8-thia-1,3-diazaspiro[4.5]decane-2,4-dione 8,8-dioxide involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of appropriate precursors under controlled conditions to form the spirocyclic structure . Industrial production methods may involve bulk custom synthesis, where the compound is produced in larger quantities for research and development purposes .
Analyse Chemischer Reaktionen
8-thia-1,3-diazaspiro[4.5]decane-2,4-dione 8,8-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, it may be used in industrial settings for the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 8-thia-1,3-diazaspiro[4.5]decane-2,4-dione 8,8-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
8-thia-1,3-diazaspiro[4.5]decane-2,4-dione 8,8-dioxide can be compared with other similar compounds, such as 8-imino-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,8-trione and 2,8-diazaspiro[4.5]decan-1-one . These compounds share similar spirocyclic structures but differ in their functional groups and reactivity. The presence of the sulfur atom in this compound makes it unique and imparts distinct chemical properties compared to its analogs .
Eigenschaften
IUPAC Name |
8,8-dioxo-8λ6-thia-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c10-5-7(9-6(11)8-5)1-3-14(12,13)4-2-7/h1-4H2,(H2,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWBXSSEPJUHCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC12C(=O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine](/img/structure/B1373674.png)

![1-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride](/img/structure/B1373677.png)


![2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate](/img/structure/B1373681.png)
![[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1373682.png)







